molecular formula C15H16O2 B1400595 (3-Benzyloxy-2-methyl-phenyl)-methanol CAS No. 918524-13-7

(3-Benzyloxy-2-methyl-phenyl)-methanol

Cat. No.: B1400595
CAS No.: 918524-13-7
M. Wt: 228.29 g/mol
InChI Key: FSPOUEPIDNNKTD-UHFFFAOYSA-N
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Description

(3-Benzyloxy-2-methyl-phenyl)-methanol is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyloxy-2-methyl-phenyl)-methanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-2-methylbenzoic acid.

    Benzylation: The hydroxyl group of 3-hydroxy-2-methylbenzoic acid is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Reduction: The resulting benzyloxy compound is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyloxy-2-methyl-phenyl)-methanol undergoes several types of chemical reactions:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohol derivatives

    Substitution: Compounds with different functional groups replacing the benzyloxy group

Scientific Research Applications

(3-Benzyloxy-2-methyl-phenyl)-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3-Benzyloxy-2-methyl-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzyloxy-2-methylphenyl)(methyl)sulfane
  • 3-Hydroxy-2-methylbenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid

Uniqueness

(3-Benzyloxy-2-methyl-phenyl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its benzyloxy group provides stability and enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methyl-3-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPOUEPIDNNKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-benzyloxy-2-methyl-benzoic acid (56, 3.0 g, 0.012 mol) in tetrahydrofuran (100 mL), lithium aluminum hydride (25 mL, 1M solution in tetrahydrofuran, 0.025 mol) was added dropwise at 0° C. for 5 minutes. The reaction mixture was then stirred at room temperature overnight under an atmosphere of nitrogen. After sodium sulfate decahydrate (20.0 g, 0.062 mol) was added, the reaction mixture was stirred at room temperature for 10 minutes. A white solid was collected by filtration. The solid compound was further washed with a mixture of hexane and dichloromethane (9:1) and dried under high-vacuum (57, 2.8 g, 91%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(benzyloxy)-2-methylbenzoic acid (800 mg) in THF (10 mL) was added dropwise a 1.0 M solution of borane-THF complex in THF (6.6 mL) at room temperature over 30 min, and the mixture was stirred at room temperature for 2 hr. Methanol (10 mL) was added to the reaction mixture under ice-cooling, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (480 mg) as a white solid.
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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